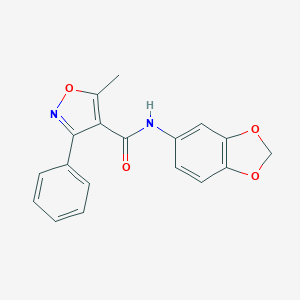
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxole ring, a phenyl group, and an isoxazolecarboxamide moiety, which contribute to its diverse chemical properties and biological activities.
準備方法
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step chemical processes. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Isoxazole Ring: The isoxazole ring is often formed via a cyclocondensation reaction involving hydroxylamine and a β-keto ester.
Coupling Reactions: The final step involves coupling the benzodioxole and isoxazole intermediates through a series of reactions, such as palladium-catalyzed cross-coupling or amide bond formation
化学反応の分析
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The benzodioxole and phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
作用機序
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with microtubules, inhibiting their polymerization and leading to cell cycle arrest.
Pathways Involved: It induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential
類似化合物との比較
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
特性
分子式 |
C18H14N2O4 |
|---|---|
分子量 |
322.3 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14N2O4/c1-11-16(17(20-24-11)12-5-3-2-4-6-12)18(21)19-13-7-8-14-15(9-13)23-10-22-14/h2-9H,10H2,1H3,(H,19,21) |
InChIキー |
DVHOJVOYQWPNEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[4-(diethylamino)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B336096.png)
![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B336098.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-{4-nitrophenyl}-1-piperazinyl)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B336099.png)
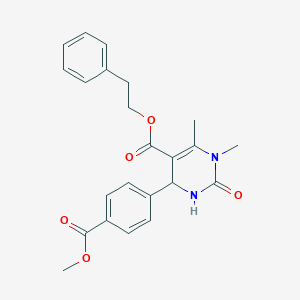
![12-[4-(benzyloxy)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B336103.png)
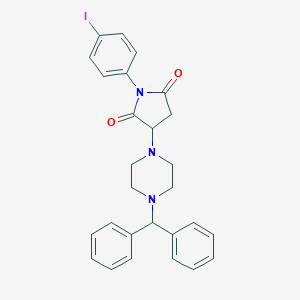
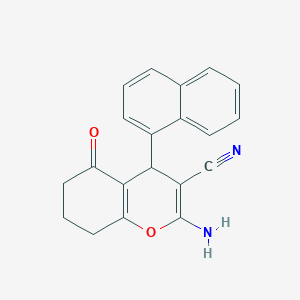
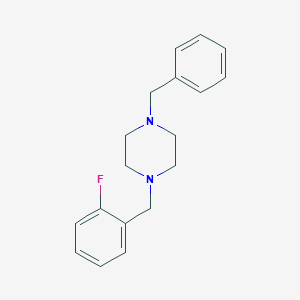

![4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B336111.png)
![N'-[(Z)-pyrrol-2-ylidenemethyl]-1H-indole-3-carbohydrazide](/img/structure/B336114.png)
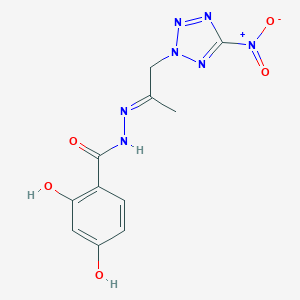
![5-Amino-7-(5-methyl-2-furyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B336118.png)
![N'-(2-naphthylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B336119.png)
